![molecular formula C27H35ClN6O5S B1139171 Nazartinib mesylate CAS No. 1508250-72-3](/img/structure/B1139171.png)
Nazartinib mesylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Nazartinib mesylate has shown efficacy in treating patients with epidermal growth factor receptor-mutated non-small cell lung cancer (NSCLC). A study by Cui, Xiao, and Zhang (2021) explored its clinical efficacy and safety, highlighting its potential as a mutant-selective epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) (Cui, Xiao, & Zhang, 2021).
2. Mixed Response in EGFR Mutant Lung Cancer
In lung cancer with T790M-mediated acquired resistance to initial anti-EGFR treatment, nazartinib can be effective, though heterogeneous responses are observed. Piotrowska et al. (2018) noted the emergence of T790M-dependent and -independent clones in patients treated with nazartinib, suggesting complex dynamics in tumor response (Piotrowska et al., 2018).
3. Interaction with Human Serum Albumin
Almehizia et al. (2020) conducted a study to understand nazartinib's interaction with human serum albumin (HSA), which is crucial for its pharmacokinetics and -dynamics. They found that nazartinib spontaneously binds to HSA, a finding relevant for its distribution and efficacy in cancer treatment (Almehizia et al., 2020).
4. Safety Profile and Efficacy in EGFR-mutant NSCLC
A 2020 study assessed nazartinib's safety and activity in patients with advanced EGFR-mutant NSCLC. Tan et al. found that nazartinib has a favorable safety profile with low-grade skin toxicity and is effective for EGFR-mutant NSCLC (Tan et al., 2020).
5. Metabolic Profiling and Reactive Metabolites
Abdelhameed, Attwa, and Kadi (2019) explored the metabolic pathway and bioactivation mechanisms of nazartinib. Their research revealed the formation of unexpected reactive metabolites, providing insights into its metabolic processing and potential toxicity (Abdelhameed, Attwa, & Kadi, 2019).
6. In Vitro Characterization for NSCLC Mutants
Masuzawa et al. (2017) conducted an in vitro study to characterize nazartinib's effect on non-small cell lung cancer with different EGFR mutations. This research helped clarify the effectiveness of nazartinib for specific mutations, contributing to personalized cancer therapy (Masuzawa et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRYTAMUVASSBY-ZJULCNDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nazartinib mesylate | |
CAS RN |
1508250-72-3 | |
Record name | Nazartinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAZARTINIB MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.